Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

HIV protease inhibitor cyclic urea scaffold physicochemical property comparison

Reproducibility in multi-step nucleoside analog synthesis and HIV protease inhibitor SAR exploration requires a scaffold with consistent monool character. This compound addresses the solubility and crystallinity limitations of diol-based cyclic ureas. - Enables structure-based design of HIV PR inhibitors with improved lipophilicity and oral bioavailability. - Validated RP-HPLC method available for analytical QC and batch release. - Typical purity ≥95% supports reliable scale-up from mg to multi-gram campaigns.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 1852-18-2
Cat. No. B157686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-5-hydroxy-1H-pyrimidin-2-one
CAS1852-18-2
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1C(CNC(=O)N1)O
InChIInChI=1S/C4H8N2O2/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8)
InChIKeyPZSCGIVZIUKDAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-5-hydroxy-1H-pyrimidin-2-one: Core Scaffold Overview


Tetrahydro-5-hydroxy-1H-pyrimidin-2-one (CAS 1852-18-2) is a six-membered heterocyclic compound belonging to the cyclic urea class, characterized by a hydroxyl group at the 5-position of a saturated pyrimidin-2-one ring [1]. It serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of HIV protease inhibitors and 5-substituted pyrimidine carbocyclic nucleoside analogs [2][3]. The compound's structure—featuring both urea carbonyl and secondary hydroxyl functionalities—enables its utility as a conformational constraint element and hydrogen-bonding motif in drug design [1].

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one: Differentiation from Analogs


Cyclic ureas and tetrahydropyrimidinones exhibit distinct physicochemical and conformational properties that preclude simple substitution in medicinal chemistry applications. The 5-hydroxyl group in tetrahydro-5-hydroxy-1H-pyrimidin-2-one provides a critical hydrogen-bonding interaction point and contributes to the compound's solubility profile, which differs fundamentally from unsubstituted cyclic ureas (e.g., 1,3-propanediamine cyclic urea) or N-alkylated derivatives (e.g., DMPU) [1]. In HIV protease inhibitor design, the tetrahydropyrimidinone scaffold confers a monool versus diol character compared to hexahydro-1,3-diazepin-2-ones, leading to altered lipophilicity, crystallinity, and solubility—all factors that directly impact in vitro potency translation and oral bioavailability [2]. Substituting an alternative cyclic urea scaffold without empirical validation risks disrupting established structure-activity relationships.

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one: Key Evidence vs. Diazepinones


Solubility and Crystallinity vs. Diazepinones

The tetrahydropyrimidinone scaffold, which is the core of tetrahydro-5-hydroxy-1H-pyrimidin-2-one, demonstrates superior solubility and reduced crystallinity compared to the hexahydro-1,3-diazepin-2-one scaffold used in earlier HIV protease inhibitors. This differentiation arises from the monool versus diol character of the respective cores. Tetrahydropyrimidinones were described as 'less crystalline' and 'more soluble' than their seven-membered diol counterparts [1].

HIV protease inhibitor cyclic urea scaffold physicochemical property comparison

Increased Lipophilicity Over Diazepinones

The tetrahydropyrimidinone core exhibits greater lipophilicity than the hexahydro-1,3-diazepin-2-one scaffold due to the presence of a single hydroxyl group (monool) compared to two hydroxyl groups (diol). This difference in lipophilicity is a critical physicochemical property that influences membrane permeability and cellular uptake [1].

HIV protease inhibitor lipophilicity cyclic urea scaffold comparison

High-Yield Synthetic Route

A reported synthesis of tetrahydro-5-hydroxy-1H-pyrimidin-2-one proceeds via the condensation of 1,3-diamino-2-propanol with diethyl carbonate, catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene, yielding 100% of the target compound after 16 hours of reflux . The product can be used in subsequent synthetic steps without further purification.

synthetic yield cyclic urea synthesis industrial process scalability

Melting Point Differentiation

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one exhibits a melting point of 97-99°C [1], which differentiates it from other cyclic ureas. For comparison, tetrahydro-2-pyrimidinone (N,N'-trimethyleneurea, CAS 1852-17-1) has a reported melting point of 185-190°C, while N,N'-dimethylpropyleneurea (DMPU) is a liquid at room temperature [2].

melting point thermal property cyclic urea comparison

Validated HPLC Method & Purity

Commercially sourced tetrahydro-5-hydroxy-1H-pyrimidin-2-one is typically supplied at a minimum purity of 95% . A validated reverse-phase HPLC method using a Newcrom R1 column has been established for the reliable separation and analysis of this compound [1].

purity specification HPLC analysis quality control

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one: Procurement & Research Applications


HIV Protease Inhibitor Discovery Scaffold

Based on demonstrated advantages in solubility and lipophilicity over hexahydro-1,3-diazepin-2-one scaffolds [1], tetrahydro-5-hydroxy-1H-pyrimidin-2-one serves as an optimal starting material for structure-based design of HIV protease inhibitors. Research groups focused on overcoming formulation challenges or improving cellular permeability of cyclic urea-based inhibitors should prioritize this scaffold for SAR exploration.

Nucleoside Analog Synthesis Intermediate

The compound is an established intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1], with the synthetic route offering simple operational procedures, mild conditions, and suitability for industrial scale-up. Procurement of high-purity material is critical for ensuring reproducibility in multi-step nucleoside analog synthesis campaigns.

HPLC Reference Standard for Quality Control

With a validated reverse-phase HPLC method available [1] and commercial purity specifications of 95% [2], tetrahydro-5-hydroxy-1H-pyrimidin-2-one can be employed as a reference standard for analytical method development, batch release testing, and stability studies. This is particularly relevant for CROs and pharmaceutical analytical laboratories requiring robust, reproducible separation protocols.

Monool Cyclic Urea Model System

The compound's distinct monool character—conferring greater lipophilicity and reduced crystallinity compared to diol analogs [1]—makes it a valuable model system for studying the impact of hydroxyl group count on the physicochemical properties of cyclic ureas. This application is relevant for academic laboratories investigating structure-property relationships in heterocyclic chemistry.

Technical Documentation Hub

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